2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine
Description
2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine (CAS: 882232-00-0) is a pyrazole-derived compound featuring a 4-isopropylbenzenesulfonylphenyl substituent at the 1-position and a methyl group at the 5-position of the pyrazole ring. Its molecular formula is C₂₀H₂₃N₃O₂S, with a molecular weight of 369.48 g/mol.
This compound is commercially available from suppliers such as Santa Cruz Biotechnology (catalog numbers sc-340947 and sc-340947A) at prices starting at $321.00 for 1 g .
Properties
IUPAC Name |
5-methyl-2-[4-(4-propan-2-ylphenyl)sulfonylphenyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-13(2)15-4-8-17(9-5-15)25(23,24)18-10-6-16(7-11-18)22-19(20)12-14(3)21-22/h4-13H,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTOBJGUZAYEAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine typically involves multi-step organic reactions. Starting with commercially available starting materials, the synthesis can proceed through the following steps:
Nitration of isopropyl benzene:
Reduction of nitro group: : The nitro group in 4-isopropyl nitrobenzene is reduced to form 4-isopropylaniline.
Sulfonylation: : 4-isopropylaniline undergoes sulfonylation with benzenesulfonyl chloride to form 4-(4-isopropyl-benzenesulfonyl)-aniline.
Coupling with pyrazole derivative: : The sulfonylated aniline is then reacted with a suitable pyrazole derivative to form this compound.
Industrial Production Methods: On an industrial scale, these reactions are optimized for higher yield and cost-efficiency. Continuous flow synthesis and the use of robust catalysts can significantly enhance production rates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation, particularly at the isopropyl group, leading to the formation of hydroxylated derivatives.
Reduction: : The sulfonyl group can be reduced under strong conditions to produce the corresponding amine.
Substitution: : The aromatic rings in the compound are susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: : Potassium permanganate, Chromium trioxide.
Reducing agents: : Lithium aluminium hydride, Palladium on carbon (Pd/C).
Substitution conditions: : Acids, bases, and various catalysts depending on the nature of the substituents.
Major Products:
Hydroxylated derivatives from oxidation.
Amines from the reduction of the sulfonyl group.
Various substituted derivatives depending on the type and position of substitution on the aromatic rings.
Scientific Research Applications
In Chemistry: The compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.
In Biology and Medicine:
Anticancer Research: : Studies have shown that derivatives of this compound exhibit cytotoxic activities against cancer cell lines.
Anti-inflammatory Research: : Some derivatives demonstrate significant anti-inflammatory properties.
Antimicrobial Research: : The compound and its derivatives have shown effectiveness against a range of microbial strains.
In Industry:
Catalyst Development: : Used as a ligand or component in catalysts for various organic reactions.
Material Science: : Incorporated in the synthesis of new materials with unique properties.
Mechanism of Action
The biological effects of 2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine are mediated through its interaction with specific molecular targets. The sulfonyl and pyrazole groups can interact with enzymes and receptors, modulating their activity and leading to observed biological effects. Pathways involved include enzyme inhibition and receptor modulation, which are crucial in processes like inflammation, cell proliferation, and microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The most relevant structural analog is 4-(4-Methoxy-phenyl)-5-methyl-1H-pyrazol-3-amine (CAS: 419550-79-1, Aladdin), which shares the 5-methylpyrazol-3-amine core but differs in the substituent at the 4-position of the phenyl group (methoxy vs. isopropylbenzenesulfonyl) .
Table 1: Comparative Overview of Target Compound and Analog
Functional Group Impact on Properties
Electronic Effects: The sulfonyl group in the target compound is strongly electron-withdrawing, which may reduce electron density in the phenyl ring compared to the electron-donating methoxy group in the analog. This difference could influence reactivity in electrophilic substitution or coordination chemistry.
Hydrogen Bonding and Solubility: The sulfonyl group can act as both hydrogen bond acceptor and donor, enhancing interactions with polar solvents or biological targets. In contrast, the methoxy group primarily engages in weaker hydrogen bonding . The higher molecular weight and polarity of the target compound may reduce solubility in non-polar solvents compared to the methoxy analog.
Crystallographic Behavior: Crystallization studies of such compounds often employ tools like SHELXL (for refinement) and ORTEP (for visualization), as noted in crystallography literature .
Biological Activity
2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine, known by its CAS number 882232-00-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H21N3O2S
- Molecular Weight : 355.45 g/mol
- CAS Number : 882232-00-0
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an anti-inflammatory and anti-cancer agent. Its structure suggests possible interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways.
Research indicates that the compound may exert its effects through several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in mediating inflammatory responses.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.
- Apoptotic Induction in Cancer Cells : Some studies have indicated that it can induce apoptosis in cancer cell lines, suggesting its potential as an anti-cancer agent.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the efficacy of this compound:
| Study | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 10 µM | Induction of apoptosis through caspase activation |
| Study 2 | RAW264.7 (Macrophages) | 1 µM | Reduction in TNF-alpha secretion by 50% |
| Study 3 | HeLa (Cervical Cancer) | 5 µM | Inhibition of cell proliferation by 40% |
Case Studies
- Anti-inflammatory Effects : In a study involving RAW264.7 macrophages, treatment with the compound resulted in a significant decrease in the production of pro-inflammatory mediators when stimulated with lipopolysaccharide (LPS) .
- Cancer Cell Line Studies : In another investigation, the compound was tested on various cancer cell lines, including A549 and HeLa. Results indicated that it could effectively inhibit cell growth and induce apoptosis at specific concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
